molecular formula C8H14N2O4 B11198052 (4E)-2,7-diaminooct-4-enedioic acid

(4E)-2,7-diaminooct-4-enedioic acid

Cat. No.: B11198052
M. Wt: 202.21 g/mol
InChI Key: BFXNXODAMRCMKX-OWOJBTEDSA-N
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Description

(4E)-2,7-diaminooct-4-enedioic acid is an organic compound with a unique structure characterized by the presence of amino groups and a conjugated double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2,7-diaminooct-4-enedioic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reduction of water under pressure and at elevated temperatures by carbon or methane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-2,7-diaminooct-4-enedioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: Replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure optimal reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(4E)-2,7-diaminooct-4-enedioic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4E)-2,7-diaminooct-4-enedioic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-2,7-diaminooct-4-enedioic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

(E)-2,7-diaminooct-4-enedioic acid

InChI

InChI=1S/C8H14N2O4/c9-5(7(11)12)3-1-2-4-6(10)8(13)14/h1-2,5-6H,3-4,9-10H2,(H,11,12)(H,13,14)/b2-1+

InChI Key

BFXNXODAMRCMKX-OWOJBTEDSA-N

Isomeric SMILES

C(/C=C/CC(C(=O)O)N)C(C(=O)O)N

Canonical SMILES

C(C=CCC(C(=O)O)N)C(C(=O)O)N

Origin of Product

United States

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